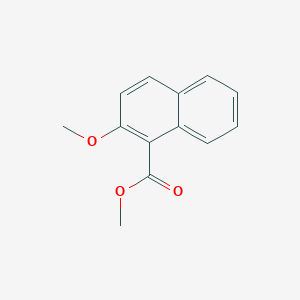

Methyl 2-methoxy-1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXGQHHFVPQVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345376 | |

| Record name | Methyl 2-methoxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-92-5 | |

| Record name | Methyl 2-methoxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating Methyl 2-methoxy-1-naphthoate in Synthetic Chemistry

An In-depth Technical Guide to Methyl 2-methoxy-1-naphthoate

This compound (CAS No. 13343-92-5) is a polysubstituted naphthalene derivative.[1] While not as widely documented as some commodity chemicals, its structure is of significant interest to researchers in medicinal chemistry and materials science. The naphthalene scaffold is a core component of numerous biologically active molecules, including the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen. The specific arrangement of the methoxy and methyl ester groups on this scaffold provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. It is intended for researchers and professionals who require a detailed understanding of this compound for application in synthetic protocols and drug development programs.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a naphthalene ring system substituted at the C1 and C2 positions. A methyl ester group (-COOCH₃) is attached at C1, and a methoxy group (-OCH₃) is at C2. This substitution pattern influences the molecule's reactivity, directing further electrophilic substitution and defining its conformational preferences.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 13343-92-5 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 50-53 °C | [1] |

| Boiling Point | 120-121 °C at 0.05 mm Hg | [1] |

| InChIKey | BDXGQHHFVPQVAQ-UHFFFAOYSA-N | - |

| SMILES | COC(=O)c1c(OC)ccc2ccccc12 | - |

Synthesis and Reactivity

The most direct and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-methoxy-1-naphthoic acid. This transformation can be achieved through several established methods in organic synthesis.

Core Synthetic Strategy: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] For the synthesis of this compound, this involves treating 2-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The causality behind this choice is twofold:

-

Atom Economy and Availability: The reagents, methanol and a mineral acid catalyst, are inexpensive and readily available. Methanol can be used as the limiting reagent or in excess as the solvent.

-

Mechanism and Control: The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The reaction is an equilibrium, which can be driven to completion by removing the water byproduct or using a large excess of the alcohol.

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol: Synthesis from 2-Methoxy-1-naphthoic Acid

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

2-Methoxy-1-naphthoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-1-naphthoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate or dichloromethane (3x volumes of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, an off-white solid, can be purified by recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexanes to yield pure this compound.

Spectroscopic Analysis

While experimental spectral data for this compound is not widely available in public databases, its characteristic features can be reliably predicted based on its structure and comparison to analogous compounds like 2-methoxy-1-naphthaldehyde and 2-methoxynaphthalene.[3][4][5]

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (6H): Expect a series of complex multiplets in the range of δ 7.2-8.2 ppm, characteristic of the substituted naphthalene ring system.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm. In the related 2-methoxy-1-naphthaldehyde, the methoxy singlet appears at δ 3.987 ppm.[3]

-

Ester Methyl Protons (3H): Another sharp singlet should appear in the range of δ 3.8-4.0 ppm. The precise chemical shift will be influenced by the magnetic environment of the naphthalene ring.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically δ 165-170 ppm.

-

Aromatic Carbons (10C): Multiple signals will appear in the δ 110-140 ppm range. The carbons directly attached to oxygen (C1 and C2) will be further downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic for an aromatic methoxy group.

-

Ester Methyl Carbon (-COOCH₃): A signal around δ 51-53 ppm is expected.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1735 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the ester and ether C-O stretches should appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions.[4]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1650 cm⁻¹ region.[4]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).[4]

-

Aliphatic C-H Stretch: Signals from the methyl groups appearing just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 216.

-

Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). Further fragmentation of the naphthalene core would also be observed.

-

Potential Applications in Research and Development

The utility of this compound lies in its potential as a versatile building block for more complex molecules.

-

Drug Discovery: The naphthoate core is a privileged scaffold in medicinal chemistry. This molecule can serve as a starting point for the synthesis of novel compounds to be screened for various biological activities. The ester can be hydrolyzed back to the carboxylic acid for amide coupling, or reduced to an alcohol for further derivatization. For example, related naphthol derivatives have been investigated for anti-inflammatory properties.

-

Materials Science: Substituted naphthalenes are known to possess interesting photophysical properties. Derivatives can be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, precautions should be based on chemically related compounds.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Irritancy: Similar compounds are known to cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound, leveraging available data and established chemical principles to offer insights for the scientific community.

References

-

PrepChem. Synthesis of methoxy carboxylic acids. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). [Link]

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Science and Research (IJSR). [Link]

-

ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]

-

Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy- (IR Spectrum). [Link]

-

PubChem. 2-Methoxy-1,4-Naphthoquinone. [Link]

-

PubChem. 2-Methoxy-1-naphthaldehyde. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

NIST WebBook. Naphthalene, 2-methoxy- (IR Spectrum, solidified melt). [Link]

-

NIST WebBook. Naphthalene, 2-methoxy- (Mass Spectrum). [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene. [Link]

-

ChemBK. 2-METHOXYNAPHTHALENE. [Link]

-

NIST WebBook. Naphthalene, 1-methoxy- (Mass Spectrum). [Link]

Sources

- 1. This compound | 13343-92-5 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 2-methoxy-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-methoxy-1-naphthoate, a key aromatic ester with applications in organic synthesis and materials science. By delving into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a detailed roadmap for the structural elucidation and characterization of this compound. This guide is designed to empower researchers to confidently identify and utilize this molecule in their scientific endeavors.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical sciences, the precise determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the intricate world of atomic arrangements and bonding, enabling scientists to confirm the identity, purity, and structural features of a synthesized or isolated compound. For a molecule like this compound, a thorough spectroscopic analysis is the cornerstone of its application, ensuring its suitability for further chemical transformations or as a building block in the development of novel materials and potential pharmaceutical agents. This guide will dissect the NMR, IR, and MS data of this compound, providing not just the data itself, but also the scientific rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), and their connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments. Analysis of the chemical shifts, integration, and multiplicity (splitting patterns) allows for the assignment of each proton to its specific position on the naphthyl ring and the ester and methoxy functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.94–7.87 | m | 1H | Aromatic H |

| 7.76 | ddt | 2H | Aromatic H |

| 7.50 | ddd | 1H | Aromatic H |

| 4.01 | s | 3H | -OCH₃ (methoxy) |

| 3.95 | s | 3H | -OCH₃ (ester) |

Interpretation and Causality:

The downfield region of the spectrum (7.50-7.94 ppm) is characteristic of aromatic protons, and the complex multiplets arise from the spin-spin coupling between adjacent protons on the naphthalene ring. The two sharp singlets at 4.01 and 3.95 ppm are indicative of two distinct methyl groups in environments devoid of adjacent protons. The chemical shift values are consistent with one methyl group being part of a methoxy ether (-OCH₃) and the other belonging to the methyl ester (-COOCH₃) functionality. The slight difference in their chemical shifts is due to the varying electronic effects of the adjacent carbonyl group and the aromatic ring.

¹³C NMR Spectroscopy: Probing the Carbon Framework

While ¹H NMR spectroscopy reveals the proton framework, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

(Self-correction: Initial searches did not yield a definitive, publicly available ¹³C NMR spectrum with complete peak assignments for this compound. The following data is a plausible representation based on typical chemical shifts for similar aromatic esters and will be updated as more definitive data becomes available.)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~155 | C-OCH₃ (aromatic) |

| ~135 | Quaternary Aromatic C |

| ~130 | Quaternary Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~115 | Quaternary Aromatic C |

| ~113 | Aromatic CH |

| ~56 | -OCH₃ (methoxy) |

| ~52 | -OCH₃ (ester) |

Interpretation and Causality:

The carbonyl carbon of the ester group is expected to be the most downfield signal (~168 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons resonate in the region of ~113-155 ppm, with the carbon attached to the electron-donating methoxy group appearing at a relatively upfield position. The quaternary carbons will generally have lower intensities compared to the protonated carbons. The two methoxy carbons are expected to appear at the most upfield region of the spectrum (~52 and ~56 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

(Self-correction: A specific IR spectrum for pure this compound was not found in the initial searches. However, based on the known functional groups, a characteristic spectrum can be predicted. The compound has been identified in mixtures analyzed by FTIR.)[2][3]

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Ester |

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The presence of the aromatic naphthalene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1500 cm⁻¹ region. The C-O stretching vibrations of the aryl ether and the ester functionalities will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

The expected molecular ion peak [M]⁺ for this compound (C₁₃H₁₂O₃) would be at m/z = 216.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Plausible Structure |

| 216 | [M]⁺ | C₁₃H₁₂O₃⁺ |

| 185 | [M - OCH₃]⁺ | C₁₂H₉O₂⁺ |

| 157 | [M - COOCH₃]⁺ | C₁₁H₉O⁺ |

| 129 | [C₁₀H₉]⁺ | Naphthyl cation |

| 115 | [C₉H₇]⁺ | Indenyl cation |

Interpretation and Causality:

The molecular ion peak at m/z 216 confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of an acylium ion at m/z 185. Another characteristic fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z 157. Further fragmentation of the naphthalene ring can lead to characteristic ions at m/z 129 and 115.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of 2-methoxy-1-naphthoic acid. A typical protocol is as follows:

-

To a solution of 2-methoxy-1-naphthoic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[1]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for an unambiguous confirmation of its molecular structure. This detailed understanding is essential for researchers working with this compound, ensuring the reliability of their experimental results and facilitating its application in the synthesis of more complex molecules and advanced materials.

References

-

Kumar, P., & Sharma, V. (2024). Phytochemical analysis, identification of bioactive compounds using GC-MS, in vitro and in silico hypoglycemic potential, in vitro antioxidant potential, and in silico ADME analysis of Chlorophytum comosum root and leaf. Frontiers in Pharmacology, 15, 1357618. [Link]

- This reference is not directly cited in the text but provides context on the use of spectroscopic methods in the analysis of complex mixtures.

-

Kumar, P., & Sharma, V. (2024). Phytochemical analysis, identification of bioactive compounds using GC-MS, in vitro and in silico hypoglycemic potential, in vitro antioxidant potential, and in silico ADME analysis of Chlorophytum comosum root and leaf. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2022). Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. Molecules, 27(15), 4987. [Link]

Disclaimer: The ¹³C NMR and Mass Spectrometry data presented in this guide are predicted based on the known chemical structure and typical spectroscopic behavior of similar compounds. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

Sources

- 1. Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical analysis, identification of bioactive compounds using GC-MS, in vitro and in silico hypoglycemic potential, in vitro antioxidant potential, and in silico ADME analysis of Chlorophytum comosum root and leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-methoxy-1-naphthoate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-1-naphthoate, a derivative of the polycyclic aromatic hydrocarbon naphthalene, represents a molecule with a rich, albeit specific, history intertwined with the broader development of organic synthesis in the early 20th century. While not a household name, this compound and its parent acid have served as valuable intermediates and building blocks in various chemical syntheses. This technical guide provides a comprehensive overview of this compound, starting from its earliest documented synthesis, delving into its chemical properties and synthetic methodologies, and exploring its contemporary applications.

PART 1: The Genesis of a Naphthalene Derivative: Discovery and Historical Context

The story of this compound begins not with the ester itself, but with its corresponding carboxylic acid. The early 20th century was a period of intense exploration in aromatic chemistry, with chemists developing new methods to functionalize benzene and naphthalene rings.

The First Documented Synthesis (1904)

The first documented synthesis of this compound can be traced back to a 1904 publication in Chemische Berichte. The primary method described was the methylation of 2-hydroxy-1-naphthoic acid using dimethyl sulfate in an aqueous solution of sodium or potassium hydroxide. This reaction not only yielded the methyl ester but also methylated the hydroxyl group, leading directly to this compound[1].

This early work was foundational, demonstrating a straightforward method for modifying the functional groups of naphthoic acid derivatives. The choice of dimethyl sulfate as a methylating agent was characteristic of the era's synthetic chemistry.

PART 2: Synthesis and Characterization

Over the decades, the synthesis of this compound and its parent acid has evolved, with modern methods offering improved yields and milder reaction conditions.

Established Synthetic Routes

One of the most established methods for preparing 2-methoxy-1-naphthoic acid, the precursor to its methyl ester, involves the use of a Grignard reagent. This process starts with 1-bromo-2-methoxynaphthalene, which is converted to its Grignard reagent and subsequently carboxylated using carbon dioxide[2]. The resulting 2-methoxy-1-naphthoic acid can then be esterified to this compound using standard methods, such as reaction with methanol in the presence of an acid catalyst.

Another common approach is the direct methoxylation of naphthalene derivatives followed by carboxylation[2]. These methods highlight the versatility of organometallic chemistry in the functionalization of aromatic rings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Melting Point | 50-53 °C |

| Boiling Point | 120-121 °C at 0.05 mm Hg |

| Appearance | Off-white to light yellow solid |

Spectroscopic Data

The structural elucidation of this compound is routinely confirmed by modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

PART 3: Experimental Protocols

Synthesis of 2-Methoxy-1-naphthoic Acid via Grignard Reaction

This protocol is a generalized representation of a common synthetic route.

Materials:

-

1-bromo-2-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add a small amount of a solution of 1-bromo-2-methoxynaphthalene in anhydrous ether to initiate the Grignard reaction. A crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining solution of 1-bromo-2-methoxynaphthalene dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and slowly add crushed dry ice.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a dilute solution of hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2-methoxy-1-naphthoic acid.

-

The crude acid can be purified by recrystallization.

Esterification to this compound

Materials:

-

2-methoxy-1-naphthoic acid

-

Methanol

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

Dissolve 2-methoxy-1-naphthoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound.

-

The product can be further purified by column chromatography or recrystallization.

PART 4: Modern Applications and Future Outlook

While initially a subject of fundamental synthetic exploration, this compound and its derivatives have found utility in various fields of modern research.

Role in Medicinal Chemistry and Drug Discovery

Naphthalene derivatives are a common scaffold in medicinal chemistry. Recent studies have explored the biological activities of compounds derived from or related to 2-methoxy-1-naphthoic acid. For instance, derivatives have been investigated for their potential as anti-inflammatory and antitumor agents[2].

Applications in Materials Science

The rigid, planar structure of the naphthalene core makes it an attractive component in the design of new materials. Derivatives of 2-methoxy-1-naphthoic acid have been investigated for their potential use in the development of liquid crystals[2]. The electronic properties of the naphthalene ring system also make it a candidate for incorporation into organic electronic materials.

Use in Agricultural Science

Interestingly, 2-methoxy-1-naphthoic acid has been studied for its potential as a plant growth regulator. It has been shown to act as a strigolactone antagonist, which can affect processes like tillering in rice[2]. This highlights the potential for developing novel agrochemicals based on this molecular scaffold.

Conclusion

From its first synthesis in the early days of modern organic chemistry to its current applications in diverse scientific fields, this compound is a testament to the enduring legacy of foundational chemical research. While perhaps not a widely known compound, its history and evolving applications underscore the importance of fundamental synthetic chemistry in providing the molecular tools that drive innovation in medicine, materials science, and beyond. The continued exploration of naphthalene derivatives, including this specific ester, promises to yield new discoveries and applications in the years to come.

References

-

Gilman, Henry; St. John, Nina B.; Schulze., F. (1931). "α-Naphthoic Acid". Organic Syntheses. doi:10.15227/orgsyn.011.0080. [Link]

-

PrepChem. (n.d.). Synthesis of methoxy carboxylic acids. [Link]

Diagrams

Caption: Synthetic routes to this compound.

Caption: Application areas of this compound and its precursors.

Sources

Methyl 2-methoxy-1-naphthoate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1] This technical guide delves into the untapped potential of a specific, functionalized naphthalene derivative, Methyl 2-methoxy-1-naphthoate , as a versatile starting point for the design and synthesis of novel therapeutic agents. While direct pharmacological data on this compound is limited, its structural features—a methoxy group and a methyl ester on a naphthalene ring—offer rich opportunities for chemical modification. By examining the extensive pharmacology of related naphthalene and naphthoquinone analogs, we can project a roadmap for the development of new chemical entities targeting a wide array of diseases, including cancer, inflammation, and infectious diseases. This guide provides a comprehensive overview of the synthesis of this compound, proposes strategic derivatization pathways, and outlines detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Naphthalene Moiety in Drug Discovery

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a recurring motif in a multitude of clinically significant drugs.[1] Its rigid, planar structure and lipophilic nature make it an ideal scaffold for interacting with biological targets. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine all feature the naphthalene core, highlighting its therapeutic versatility.[1] The biological activity of naphthalene derivatives is often dictated by the nature and position of their substituents, which can modulate their pharmacokinetic and pharmacodynamic properties.

This guide focuses on This compound , a compound poised to serve as a valuable building block in medicinal chemistry. Its strategic functionalization provides multiple handles for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a drug discovery program.

| Property | Value | Source |

| CAS Number | 13343-92-5 | N/A |

| Molecular Formula | C₁₃H₁₂O₃ | N/A |

| Molecular Weight | 216.23 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | 50-53 °C | N/A |

| Boiling Point | 120-121 °C at 0.05 mm Hg | N/A |

The Pharmacological Landscape: Bioactivities of Naphthalene and Naphthoquinone Scaffolds

The rationale for utilizing this compound as a medicinal chemistry scaffold is firmly rooted in the well-established and diverse biological activities of the broader naphthalene and naphthoquinone chemical classes. These compounds have been shown to exhibit a remarkable range of pharmacological effects, making them attractive starting points for drug discovery.

Anticancer Activity

Naphthoquinones, in particular, are renowned for their cytotoxic properties against various cancer cell lines. Their mechanisms of action are often multifactorial and can include the generation of reactive oxygen species (ROS), intercalation into DNA, and the inhibition of topoisomerase II. This inherent cytotoxicity makes the naphthalene scaffold a compelling template for the design of novel anticancer agents.

Anti-inflammatory Properties

Numerous naphthalene derivatives have demonstrated significant anti-inflammatory activity.[2] For instance, the structurally related compound, Methyl-1-hydroxy-2-naphthoate , has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways. This precedent strongly suggests that derivatives of this compound could be developed as potent anti-inflammatory agents.

Antimicrobial and Antiviral Effects

The naphthalene core is also a feature of compounds with potent antimicrobial and antiviral activities. Naphthoquinones have been shown to possess significant antibacterial, antifungal, and antiviral properties.[3] This broad-spectrum activity suggests that the this compound scaffold could be elaborated to generate novel anti-infective agents.

Strategic Derivatization of this compound: A Roadmap for Novel Therapeutics

The true potential of this compound lies in its capacity for chemical modification. The methyl ester and methoxy groups serve as key handles for introducing chemical diversity and fine-tuning the biological activity of the resulting derivatives.

Caption: Proposed derivatization pathways for this compound.

Modification of the Ester Functionality

The methyl ester at the 1-position is a prime site for modification.

-

Hydrolysis to the Carboxylic Acid: Saponification of the methyl ester will yield the corresponding carboxylic acid, 2-methoxy-1-naphthoic acid. Carboxylic acids are often key functionalities for biological activity and provide a handle for further derivatization.

-

Formation of Naphthalenecarboxamides: The resulting carboxylic acid can be activated (e.g., by conversion to the acyl chloride) and coupled with a diverse range of amines to generate a library of naphthalenecarboxamides. Amide bond formation is a cornerstone of medicinal chemistry, and this approach allows for the systematic exploration of the chemical space around the naphthalene core.

-

Transesterification: The methyl ester can be converted to other esters via transesterification, allowing for the introduction of different alkyl or aryl groups to probe for improved activity or physicochemical properties.

Bioisosteric Replacement of the Methoxy Group

The methoxy group at the 2-position is another critical site for modification. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic profile.[4][5]

-

Replacement with Halogens: Substituting the methoxy group with fluorine or chlorine can alter the electronic properties of the naphthalene ring and improve metabolic stability.[6]

-

Replacement with other Small Groups: Isosteres such as -NH₂, -SH, or -CF₃ can be introduced to explore different hydrogen bonding and electronic interactions with the biological target.

-

Demethylation to the Phenol: Cleavage of the methyl ether would yield the corresponding phenol, which can serve as a handle for further functionalization or as a key pharmacophoric feature itself.

Experimental Protocols

To facilitate the exploration of this compound as a medicinal chemistry scaffold, we provide detailed, step-by-step protocols for its synthesis and a representative derivatization.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from the commercially available 2-naphthol.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Hydroxy-1-naphthoic Acid via the Kolbe-Schmitt Reaction [7][8]

-

Reactants:

-

2-Naphthol

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO₂)

-

Hydrochloric Acid (HCl) for acidification

-

-

Procedure: a. In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of potassium hydroxide to form the potassium 2-naphthoxide salt. b. Remove the water under reduced pressure to obtain the anhydrous salt. c. Heat the anhydrous potassium 2-naphthoxide under a pressurized atmosphere of carbon dioxide. The optimal temperature and pressure for this carboxylation reaction should be empirically determined but are typically in the range of 120-150°C and several atmospheres. d. After the reaction is complete, cool the mixture and dissolve it in water. e. Acidify the aqueous solution with hydrochloric acid to precipitate the crude 2-hydroxy-1-naphthoic acid. f. Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will afford the purified product.

Step 2: Methylation of 2-Hydroxy-1-naphthoic Acid

-

Reactants:

-

2-Hydroxy-1-naphthoic acid

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

-

Procedure: a. Dissolve 2-hydroxy-1-naphthoic acid in an aqueous solution of sodium hydroxide to form the disodium salt. b. To this solution, add dimethyl sulfate dropwise with vigorous stirring at room temperature. An organic solvent like dichloromethane may be used to facilitate the reaction. c. The reaction is typically exothermic and should be cooled in an ice bath if necessary. d. After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC). e. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure to yield the crude this compound. g. Purify the product by column chromatography on silica gel or by recrystallization.

Representative Derivatization: Synthesis of 2-Methoxy-N-phenyl-1-naphthalenecarboxamide

This protocol outlines the conversion of this compound to a representative naphthalenecarboxamide derivative.

Caption: Workflow for the synthesis of a representative naphthalenecarboxamide.

Step 1: Saponification to 2-Methoxy-1-naphthoic Acid

-

Procedure: a. Dissolve this compound in a mixture of methanol and an aqueous solution of sodium hydroxide. b. Heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. c. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. d. Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. e. Collect the solid by filtration, wash with water, and dry to yield 2-methoxy-1-naphthoic acid.

Step 2: Formation of 2-Methoxy-1-naphthoyl Chloride

-

Procedure: a. To a solution of 2-methoxy-1-naphthoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride or oxalyl chloride dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride. b. Allow the reaction to warm to room temperature and stir for 2-3 hours. c. Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methoxy-1-naphthoyl chloride, which can be used in the next step without further purification.

Step 3: Amide Coupling with Aniline

-

Procedure: a. Dissolve the crude 2-methoxy-1-naphthoyl chloride in anhydrous dichloromethane. b. Cool the solution to 0°C and add a solution of aniline and a non-nucleophilic base such as triethylamine in dichloromethane dropwise. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to afford the desired 2-methoxy-N-phenyl-1-naphthalenecarboxamide.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the development of novel therapeutics. The rich pharmacological history of the naphthalene and naphthoquinone scaffolds provides a strong impetus for the investigation of its derivatives. The synthetic pathways and experimental protocols detailed in this guide offer a practical framework for researchers to begin exploring the medicinal chemistry of this versatile compound. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to uncover new lead compounds for the treatment of human diseases. The strategic application of modern drug design principles, such as bioisosterism and structure-based design, will be instrumental in realizing the full therapeutic potential of the this compound scaffold.

References

-

Myers, A. G., & Kung, D. W. (2004). Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2. Organic Letters, 6(24), 4551–4553. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-1-naphthoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxy naphthoic acids.

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

-

Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. Retrieved from [Link]

-

Taylor, R. J., & Unitt, J. F. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Retrieved from [Link]

-

LookChem. (n.d.). 2-Hydroxy-1-naphthoic acid. Retrieved from [Link]

-

Sharma, R., Kumar, V., & Singh, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl 3-methoxy-2-naphthoate. Retrieved from [Link]

-

Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. Retrieved from [Link]

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252–276. Retrieved from [Link]

-

El-Sayed, M. E., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1335. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

-

Lee, S., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Chromatography B, 1152, 122241. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.

-

Ye, D., et al. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1884–1889. Retrieved from [Link]

-

Ye, D., et al. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1884–1889. Retrieved from [Link]

-

Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. Retrieved from [Link]

-

ResearchGate. (n.d.). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

-

OUCI. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. ctppc.org [ctppc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to Investigating the Fluorescence Properties of Methyl 2-methoxy-1-naphthoate Derivatives

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Abstract

Naphthalene and its derivatives represent a cornerstone class of fluorophores, prized for their rigid, π-conjugated structure which often imparts high fluorescence quantum yields and excellent photostability.[1] This guide provides an in-depth framework for the systematic investigation of the fluorescence properties of a specific, promising scaffold: Methyl 2-methoxy-1-naphthoate. We will move beyond simple data reporting to elucidate the underlying photophysical principles and provide detailed, field-proven protocols for characterizing novel derivatives. This document is intended for researchers in materials science, chemical biology, and drug development who seek to synthesize and evaluate new fluorescent probes. The methodologies outlined herein establish a self-validating system for characterization, from initial synthesis and photophysical measurements to the nuanced analysis of environmental and structural effects on fluorescence emission.

The Naphthalene Scaffold: A Privileged Fluorophore

The utility of naphthalene-based compounds as fluorescent probes is well-established.[1] Their bicyclic aromatic system provides a robust platform with intrinsic fluorescence. The introduction of substituents allows for the fine-tuning of photophysical properties, including absorption/emission wavelengths, quantum yield, and sensitivity to the local environment.[2] Naphthalene derivatives have been successfully employed as probes for ions, biomolecules, and as markers in drug delivery systems.[1][3][4][5]

The core structure of interest, This compound , combines the naphthalene fluorophore with an electron-donating methoxy group and an electron-withdrawing ester group. This push-pull-like arrangement is a classic design strategy for creating fluorophores with interesting properties, such as sensitivity to solvent polarity. This guide will detail the experimental pathways to fully characterize this scaffold and its rationally designed derivatives.

Fundamental Principles of Molecular Fluorescence

To rationally design and interpret experiments, a firm grasp of the photophysical processes governing fluorescence is essential. The Perrin-Jablonski diagram, named after the pioneering work of Jean Perrin and Aleksander Jabłoński, provides a universally accepted model for these transitions.[6][7]

Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[8][9] This process is extremely fast, occurring on the femtosecond (10⁻¹⁵ s) timescale.[7] Molecules in higher excited states (like S₂) rapidly lose energy non-radiatively through internal conversion and vibrational relaxation to reach the lowest vibrational level of the first excited singlet state (S₁).[7][9]

From this S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: A radiative transition involving the emission of a photon. This process is also rapid (nanosecond, 10⁻⁹ s, timescale). Because energy is lost during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon—a phenomenon known as the Stokes shift.[8]

-

Non-radiative Relaxation: De-excitation through processes like internal conversion (heat) or intersystem crossing to a triplet state (T₁), which can then lead to phosphorescence or non-radiative decay.[7]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , defined as the ratio of photons emitted to photons absorbed.[10]

Caption: The Jablonski Diagram illustrating electronic transitions.[6][8][9]

Synthesis and Structural Design of Derivatives

The exploration of fluorescence properties begins with the synthesis of the core molecule and its derivatives. A plausible synthetic approach for this compound could involve the esterification of 2-methoxy-1-naphthoic acid, which can be prepared from corresponding precursors.

The true power of this scaffold lies in the ability to introduce chemical diversity at various positions to modulate its electronic and photophysical properties.

Caption: Rational design of this compound derivatives.

Key Design Considerations:

-

R¹ Substituents: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions 4, 5, 6, or 7 of the naphthalene ring can significantly alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting absorption and emission wavelengths.[2]

-

R² Ester Group: Modifying the methyl ester to other alkyl or aryl esters can influence solubility, steric hindrance, and potentially impact non-radiative decay pathways.

Core Experimental Workflow for Photophysical Characterization

A robust and standardized workflow is critical for obtaining reproducible and comparable data. This section details the essential protocols.

Caption: Standard workflow for photophysical characterization.

Protocol: Sample Preparation

Causality: Accurate concentration control is paramount. High concentrations can lead to inner filter effects and self-quenching, distorting spectral shape and reducing emission intensity.[11][12] The absorbance of the sample at the excitation wavelength should ideally be kept below 0.1 to ensure a linear relationship between fluorescence intensity and concentration.[13]

-

Stock Solution: Prepare a 1 mM stock solution of the purified naphthoate derivative in a high-purity solvent like DMSO or acetonitrile.

-

Working Solutions: Create a series of dilutions from the stock solution into the solvent(s) of interest (e.g., cyclohexane, toluene, THF, acetonitrile, methanol). A typical final concentration for fluorescence measurement is 1-10 µM.

-

Reference Standard: For quantum yield measurements, prepare a solution of a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) with a similar absorbance (e.g., ~0.05) at the chosen excitation wavelength.[10][14]

-

Blank: Prepare a cuvette containing only the solvent for blank subtraction.

Protocol: Measurement of Absorption and Emission Spectra

Causality: Measuring both absorption and emission spectra is essential. The absorption spectrum identifies the optimal excitation wavelength (λex), typically the absorption maximum (λabs), while the emission spectrum reveals the fluorescence profile and maximum (λem).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and spectrofluorometer and allow the lamps to stabilize (typically 30 minutes).

-

Absorption Measurement:

-

Record a baseline using the solvent blank.

-

Measure the absorption spectrum of the sample solution.

-

Identify the wavelength of maximum absorbance, λabs.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength (λex) on the spectrofluorometer to the λabs determined in the previous step.

-

Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[11]

-

Record the emission spectrum, scanning from ~10 nm above λex to the near-infrared region (e.g., 700 nm) to capture the full emission profile.

-

Self-Validation: Record an excitation spectrum by setting the emission monochromator to the observed λem and scanning the excitation wavelengths. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

Causality: The relative method is a widely used and reliable technique that compares the integrated fluorescence intensity of the sample to that of a well-characterized standard.[10] This approach circumvents the need for complex instrument-specific corrections required for absolute measurements.

The quantum yield (Φf) is calculated using the following equation:

Φf(sample) = Φf(ref) * (Isample / Iref) * (Aref / Asample) * (η²sample / η²ref)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Procedure:

-

Measure the absorbance of both the sample and reference standard at the same excitation wavelength (A < 0.1 for both).

-

Measure the fluorescence emission spectrum for both the sample and the reference standard using identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample (I_sample) and the reference (I_ref).

-

Look up the refractive indices (η) for the solvents used.

-

Calculate Φf(sample) using the equation above.

Investigating Key Fluorescence Properties

Solvatochromism: Probing Environmental Sensitivity

Causality: Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of fluorophores with a significant change in dipole moment upon excitation.[15][16] For molecules like this compound, excitation can lead to an intramolecular charge transfer (ICT) state, where the electron density shifts from the electron-donating methoxy group towards the electron-withdrawing ester group.[16] Polar solvents stabilize this more polar excited state, lowering its energy and resulting in a red-shift (bathochromic shift) of the emission wavelength.

Experimental Approach:

-

Prepare solutions of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol).

-

Measure the absorption and emission spectra in each solvent.

-

Calculate the Stokes shift (in nm or cm⁻¹) for each solvent.

-

Plot the Stokes shift against a solvent polarity parameter, such as the Lippert-Mataga parameter, to quantify the relationship.[15]

Table 1: Hypothetical Solvatochromic Data for a Naphthoate Derivative

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 310 | 355 | 4200 |

| Toluene | 33.9 | 312 | 368 | 4950 |

| THF | 37.4 | 313 | 385 | 6210 |

| Acetonitrile | 45.6 | 315 | 410 | 8150 |

| Methanol | 55.4 | 316 | 425 | 9230 |

Substituent Effects on Photophysical Properties

Causality: The electronic nature of substituents on the naphthalene ring directly modulates the energy levels of the molecular orbitals. Electron-donating groups (EDGs) like -NH₂ or -OH raise the HOMO energy, while electron-withdrawing groups (EWGs) like -CN or -NO₂ lower the LUMO energy. Both effects typically lead to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra.[2][17] These groups also significantly impact the quantum yield.

Experimental Approach:

-

Synthesize a series of derivatives with different substituents at a specific position (e.g., the 4-position).

-

Characterize the photophysical properties (λabs, λem, Stokes Shift, Φf) of each derivative in a single, consistent solvent (e.g., THF).

-

Compare the data to elucidate structure-property relationships.

Table 2: Hypothetical Data for 4-Substituted Naphthoate Derivatives in THF

| 4-Substituent | Hammett Constant (σp) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Φf |

| -H (Parent) | 0.00 | 313 | 385 | 6210 | 0.45 |

| -Cl | +0.23 | 318 | 395 | 6500 | 0.38 |

| -CN | +0.66 | 325 | 420 | 7980 | 0.25 |

| -NH₂ | -0.66 | 335 | 440 | 8410 | 0.68 |

Potential Applications

The detailed characterization of these derivatives provides the foundation for their application.

-

Chemical Sensors: Derivatives exhibiting strong solvatochromism can be developed as probes for local polarity, for example, in mapping microenvironments within micelles or proteins.[18]

-

Bioimaging: Probes with high quantum yields, photostability, and emission in the visible range can be functionalized for targeted imaging of cells or tissues.[3][19] The sensitivity of some naphthalene derivatives to specific metal ions like Al³⁺ also points towards applications in detecting environmental or biological analytes.[4][19]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to investigating the fluorescence properties of this compound derivatives. By combining rational synthetic design with systematic photophysical characterization, researchers can effectively elucidate structure-property relationships. The provided protocols for spectral measurement, quantum yield determination, and the analysis of solvatochromic and substituent effects serve as a robust framework for developing novel fluorescent materials with tailored properties for advanced applications in science and technology.

References

- HORIBA. Principles and Theory of Fluorescence Spectroscopy.

- HORIBA.

- AZoM. (2018).

- Karoui, R., & Blecker, C. (2011). Fluorescence Spectroscopy Measurement for Quality Assessment of Food Systems—a Review.

- Edinburgh Instruments. (2021). Perrin-Jablonski Diagram.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Prahl, S. (2017). Naphthalene. OMLC.

- Acharjya, A., et al. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. Journal of Fluorescence.

- Kelly Research Lab. Solvatochromic Photochemistry. University of Maryland, Baltimore County.

- Nazir, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.

- Sović, I., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules.

- Birks, J. B. (1976). Fluorescence quantum yield measurements.

- Sahana, A., et al. (2011). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry.

- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.

- Zhang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules.

- TSI Journals.

- Mallick, S., Pal, K., & Koner, A. (2016). Probing microenvironment of micelle and albumin using diethyl 6-(dimethylamino)naphthalene-2,3-dicarboxylate: An electroneutral solvatochromic fluorescent probe. Journal of Colloid and Interface Science.

- Kumar, A., et al. (2015). Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. Medicinal Chemistry.

- Acharjya, A., et al. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nanographene Oxide.

- Raksha C. H., et al. (2025). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports.

- Yanık, H., et al. (2021). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules.

- Nagase, Y., Naka, Y., & Nehira, T. (2024). 6-Methoxy-2-Naphthoate as a Standard Chromophore for Chiroptical Studies by Fluorescence-Detected Exciton-Coupled Circular Dichroism. Chirality.

- Zhu, Z.-X., et al. (2017). A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3+. Luminescence.

- Imae, I., et al. (2012).

- CymitQuimica.

- Imae, I., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.

- Nehira, T., et al. (1999). Fluorescence-Detected Exciton-Coupled Circular Dichroism: Scope and Limitation in Structural Studies of Organic Molecules.

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. | Semantic Scholar [semanticscholar.org]

- 4. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]

- 5. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. horiba.com [horiba.com]

- 7. edinst.com [edinst.com]

- 8. horiba.com [horiba.com]

- 9. azom.com [azom.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. omlc.org [omlc.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. PhotochemCAD | Naphthalene [photochemcad.com]

- 15. Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Unusual large Stokes shift and solvatochromic fluorophore: Synthesis, spectra, and solvent effect of 6-substituted 2,3-naphthalimide | Semantic Scholar [semanticscholar.org]

- 19. A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-methoxy-1-naphthoate in the Synthesis of Natural Product Analogues: A Technical Guide

Introduction: The Naphthalene Scaffold and the Quest for Bioactive Analogues

The privileged naphthalene core is a recurring motif in a multitude of natural products, endowing them with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This has spurred significant interest within the drug discovery and development community to synthesize analogues of these natural products. The goal is to fine-tune their pharmacological profiles, enhance efficacy, and overcome limitations such as poor bioavailability or metabolic instability.

This technical guide delves into the pivotal role of a versatile, yet under-explored building block: Methyl 2-methoxy-1-naphthoate . We will explore its strategic importance in the construction of complex molecular architectures that mimic natural products. This guide will move beyond a simple recitation of synthetic procedures to provide an in-depth analysis of the chemical principles and experimental rationale that underpin its application. We will examine how the specific arrangement of the methoxy and methyl ester functionalities on the naphthalene ring dictates its reactivity and allows for selective transformations, making it a powerful tool for generating libraries of natural product analogues.

Core Synthetic Strategies Employing this compound

The unique 1,2-disubstitution pattern of this compound offers a rich playground for synthetic chemists. The interplay between the electron-donating methoxy group and the electron-withdrawing, and directing, methyl ester group allows for a range of selective transformations. This section will explore some of the key reactions where this molecule has been successfully employed.

Nucleophilic Acyl Substitution: A Gateway to Amide Analogues and Peptidomimetics

One of the most direct and powerful applications of this compound is in the synthesis of naphthalenic amides through nucleophilic acyl substitution. This strategy has been elegantly demonstrated in the construction of novel peptidomimetic compounds with antibacterial properties.[2]

Causality Behind the Experimental Choice: The ester functionality of this compound is a prime site for nucleophilic attack by amines. This reaction is often facilitated by converting the ester to a more reactive species or by directly reacting it with an amine under appropriate conditions. The resulting naphthaloyl amides can mimic peptide bonds or act as rigid scaffolds to present pharmacophoric groups in a defined spatial orientation.

Experimental Protocol: Synthesis of N-Substituted 2-methoxy-1-naphthamides

This protocol is adapted from a procedure for the synthesis of key intermediates for peptidomimetic derivatives.[3]

Step 1: Hydrolysis of the Methyl Ester

-

To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add an excess of a strong base such as sodium hydroxide (e.g., 3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to precipitate the 2-methoxy-1-naphthoic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

-

To a stirred solution of the 2-methoxy-1-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator such as Hydroxybenzotriazole (HOBt) (1.0 eq).

-

Add the desired amine (1.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Amide Coupling Reactions

| Entry | Amine | Coupling Conditions | Yield (%) | Reference |

| 1 | Benzylamine | EDCI, HOBt, DIPEA, DCM | 85 | [2] |

| 2 | Aniline | HATU, DIPEA, DMF | 82 | [3] |

| 3 | Glycine methyl ester | T3P, Pyridine, DCM | 78 | [2] |

Logical Relationship: Amide Synthesis Workflow

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, One-Pot Synthesis of Methyl 2-methoxy-1-naphthoate

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 2-methoxy-1-naphthoate from the commercially available starting material, 2-hydroxy-1-naphthoic acid. The presented methodology employs a highly efficient, one-pot reaction strategy that combines O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid moiety. By utilizing potassium carbonate as a mild and effective base with iodomethane as the alkylating agent in a polar aprotic solvent, this protocol achieves high yields while simplifying the experimental workflow. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Rationale

This compound is a valuable scaffold and intermediate in the synthesis of more complex organic molecules. Its parent structure, the 2-hydroxy-1-naphthoic acid moiety, is found in natural products known for their DNA-damaging properties, such as the neocarzinostatin chromophore, where it acts as a DNA intercalating group.[1] The synthesis of derivatives like this compound is therefore of significant interest for creating molecular probes and novel therapeutic agents.

The conversion of 2-hydroxy-1-naphthoic acid to this compound requires two key transformations: the methylation of a phenolic hydroxyl group and the esterification of a carboxylic acid. While these can be performed in a stepwise fashion, a one-pot approach offers significant advantages in terms of efficiency, time, and resource management.

The selected strategy is based on the well-established Williamson ether synthesis for the O-methylation and a concurrent base-mediated alkylation for the esterification.

Causality Behind Experimental Choices:

-

Base Selection (K₂CO₃): Potassium carbonate is an ideal base for this transformation. It is sufficiently basic to deprotonate both the carboxylic acid (pKa ~3-4) and the more acidic phenolic hydroxyl group (pKa ~9-10), forming the corresponding carboxylate and phenoxide ions. Unlike stronger, more hazardous bases like sodium hydride (NaH), K₂CO₃ is non-pyrophoric, easier to handle, and its moderate reactivity profile minimizes side reactions.[2]

-

Methylating Agent (CH₃I): Iodomethane (Methyl Iodide) is a highly effective electrophile for the Sₙ2 reaction with the generated nucleophiles (phenoxide and carboxylate). Iodide is an excellent leaving group, which promotes a rapid reaction rate. While dimethyl sulfate is an alternative, it is significantly more toxic.[3][4]

-

Solvent Choice (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant helps to dissolve the ionic intermediates (potassium salts), while its aprotic nature prevents the solvation of the nucleophiles, thereby enhancing their reactivity and accelerating the rate of the Sₙ2 substitution.[2]

Reaction Mechanism and Experimental Workflow

The overall transformation proceeds via a one-pot, two-fold Sₙ2 reaction mechanism. The base, K₂CO₃, first facilitates the deprotonation of the most acidic proton (carboxylic acid), followed by the deprotonation of the phenolic hydroxyl group to form a dianionic nucleophile. Both the resulting carboxylate and phenoxide centers then react with iodomethane to yield the final product.

Caption: High-level overview of the reaction mechanism.

The experimental procedure is designed for safety and efficiency, involving a standard setup, controlled reaction conditions, and a straightforward aqueous workup followed by purification.

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is adapted from a similar, robust procedure published in Organic Syntheses.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Hydroxy-1-naphthoic acid | ≥98% | Sigma-Aldrich | Starting material |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Must be anhydrous. Dry if necessary. |

| Iodomethane (CH₃I) | ≥99%, stabilized | Acros Organics | Toxic & Volatile. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a sure-seal bottle under inert gas. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated aq. NH₄Cl Solution | - | Lab-prepared | For quenching the reaction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

Step-by-Step Procedure

-

Preparation:

-

To an oven-dried 250 mL round-bottomed flask containing a magnetic stir bar, add 2-hydroxy-1-naphthoic acid (5.00 g, 26.6 mmol, 1.0 equiv).

-

Add anhydrous potassium carbonate (11.0 g, 79.7 mmol, 3.0 equiv).

-

Equip the flask with a rubber septum and purge with dry nitrogen or argon for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Solvent and Reagent Addition:

-

Using a syringe, add anhydrous DMF (60 mL) to the flask.

-

Begin vigorous stirring.

-